molecular formula C19H17NO4 B2446963 N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 868213-14-3

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2446963
CAS No.: 868213-14-3
M. Wt: 323.348
InChI Key: QFMSXAVEZBGKDT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps. One common method includes the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide . This reaction is efficient and can be carried out in a single step with satisfactory yields.

Industrial Production Methods

the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous chemicals, are likely to be applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with heat shock proteins, which play a crucial role in cellular stress responses . This interaction can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic elements makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)13-7-9-15(10-8-13)20-18(23)19(2)11-14-5-3-4-6-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSXAVEZBGKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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